molecular formula C13H8F5N3O B11077307 N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide

N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B11077307
M. Wt: 317.21 g/mol
InChI Key: INWBWZZUYQEANS-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide, with the chemical formula C14H15N3O, is a compound that combines a pyrimidine ring with a pentafluorobenzene moiety. Let’s break down its features:

  • Pyrimidine Ring: : The compound contains a pyrimidine ring, which is a six-membered heterocyclic ring composed of two nitrogen atoms and four carbon atoms. Pyrimidines are essential components of nucleic acids (DNA and RNA) and play a crucial role in genetic information transfer.

  • Pentafluorobenzene Moiety: : The pentafluorobenzene group consists of a benzene ring (six carbon atoms) with five fluorine atoms attached. Fluorinated aromatic compounds often exhibit unique properties due to the electronegativity of fluorine.

Preparation Methods

The synthetic routes to prepare N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide involve chemical reactions. While I don’t have specific industrial production methods, researchers typically synthesize it using the following steps:

    Acylation Reaction: Start with 4,6-dimethylpyrimidine-2-amine (the pyrimidine precursor) and react it with pentafluorobenzoyl chloride (or pentafluorobenzoyl bromide) in the presence of a base (such as triethylamine). This acylation reaction forms the desired compound.

Chemical Reactions Analysis

    Reactivity: N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a building block for designing new molecules.

    Biology: It may serve as a fluorescent probe or ligand for biological studies.

    Medicine: Investigate its potential as a drug candidate or therapeutic agent.

    Industry: Explore applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Unique Features: Highlight its pentafluorobenzene moiety, which imparts distinct properties.

    Similar Compounds: While I don’t have a specific list, related compounds may include other pyrimidine derivatives or fluorinated aromatics.

Properties

Molecular Formula

C13H8F5N3O

Molecular Weight

317.21 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C13H8F5N3O/c1-4-3-5(2)20-13(19-4)21-12(22)6-7(14)9(16)11(18)10(17)8(6)15/h3H,1-2H3,(H,19,20,21,22)

InChI Key

INWBWZZUYQEANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C

Origin of Product

United States

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